2-amino-6-fluoro-4-methylquinoline-3-carbonitrile
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Overview
Description
2-amino-6-fluoro-4-methylquinoline-3-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family. This compound is characterized by the presence of an amino group at the second position, a fluoro group at the sixth position, a methyl group at the fourth position, and a carbonitrile group at the third position on the quinoline ring. The molecular formula of this compound is C11H8FN3, and it has a molecular weight of 201.2 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-6-fluoro-4-methylquinoline-3-carbonitrile can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-amino-6-fluoro-4-methylbenzonitrile with a suitable reagent can lead to the formation of the desired quinoline derivative. The reaction conditions typically involve the use of a solvent such as ethanol or acetonitrile, and the reaction is carried out under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-amino-6-fluoro-4-methylquinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and fluoro positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline derivatives with oxidized functional groups.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with new functional groups at the amino or fluoro positions.
Scientific Research Applications
2-amino-6-fluoro-4-methylquinoline-3-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-amino-6-fluoro-4-methylquinoline-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cellular processes, leading to therapeutic effects such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-amino-6-fluoroquinoline-3-carbonitrile
- 2-amino-4-methylquinoline-3-carbonitrile
- 6-fluoro-4-methylquinoline-3-carbonitrile
Comparison
2-amino-6-fluoro-4-methylquinoline-3-carbonitrile is unique due to the specific combination of functional groups on the quinoline ring. The presence of both the fluoro and methyl groups, along with the amino and carbonitrile groups, imparts distinct chemical and biological properties to the compound. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various applications .
Properties
CAS No. |
2138516-55-7 |
---|---|
Molecular Formula |
C11H8FN3 |
Molecular Weight |
201.2 |
Purity |
95 |
Origin of Product |
United States |
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